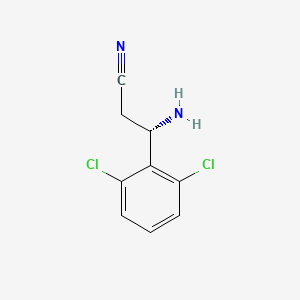
4-Chloro-5-methyl-2-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde typically involves the nitration of 4-chloro-5-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-Chloro-5-methylbenzaldehyde} + \text{HNO3} \rightarrow \text{this compound} + \text{H2O} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: H2/Pd-C, NaBH4
Oxidation: KMnO4, H2O2
Substitution: NaOH, KOH
Major Products Formed:
- Reduction: 4-Chloro-5-methyl-2-aminobenzaldehyde
- Oxidation: 4-Chloro-5-methyl-2-nitrobenzoic acid
- Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methyl-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The aldehyde group can form Schiff bases with amines, leading to the formation of stable adducts. These interactions can affect cellular pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-nitrobenzaldehyde
- 5-Chloro-2-nitrobenzaldehyde
- 4-Methyl-2-nitrobenzaldehyde
Comparison: 4-Chloro-5-methyl-2-nitrobenzaldehyde is unique due to the specific positioning of the chlorine, methyl, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the presence of the methyl group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C8H6ClNO3 |
|---|---|
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-6(4-11)8(10(12)13)3-7(5)9/h2-4H,1H3 |
InChI-Schlüssel |
CDSJCQBDCMSWLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13042052.png)
![Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13042056.png)
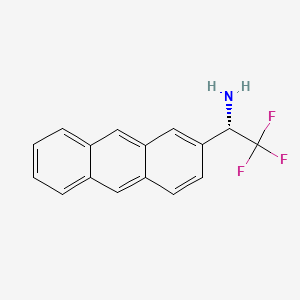
![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13042082.png)
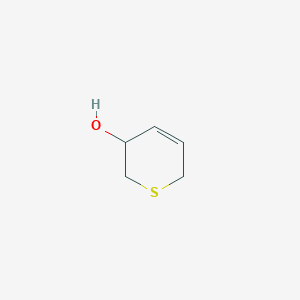
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)
![3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)
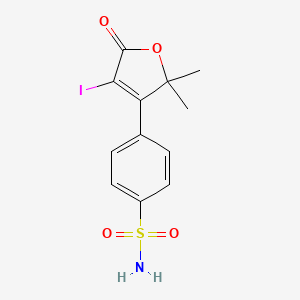
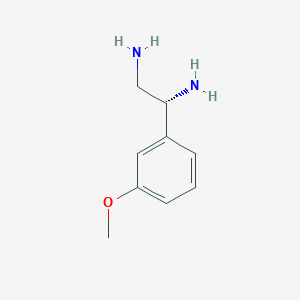
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)
